Product packaging for H-Pro-Pro-Asp-NH2 trifluoroacetate(Cat. No.:CAS No. 947370-90-3)

H-Pro-Pro-Asp-NH2 trifluoroacetate

Cat. No.: B6303639
CAS No.: 947370-90-3
M. Wt: 440.37 g/mol
InChI Key: XAQNCFXYWGHEMS-PUBMXKGKSA-N
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Description

Contextualization within Organocatalysis and Peptide Catalysis Research

The development of H-Pro-Pro-Asp-NH2 is firmly rooted in the broader field of organocatalysis, a branch of chemistry that utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com This area has gained prominence as a powerful tool for creating enantiomerically enriched molecules, a critical need in pharmaceuticals and materials science. mdpi.com The significance of this field was highlighted by the 2021 Nobel Prize in Chemistry awarded for the development of asymmetric organocatalysis. mdpi.com

Within organocatalysis, the use of amino acids and short peptides has become a particularly fruitful area of research. Proline, a secondary amino acid, was among the early and highly successful organocatalysts, especially for asymmetric aldol (B89426) reactions. lookchem.comcapes.gov.br The success of proline spurred investigations into short-chain peptides as potentially superior catalysts. lookchem.com Peptides offer several advantages over simpler organic molecules; their structure provides numerous sites for functional and structural modifications, allowing for fine-tuning to achieve optimal catalytic activity and selectivity. lookchem.com H-Pro-Pro-Asp-NH2 exemplifies this principle, where the specific sequence and functional groups of the amino acids work in concert to create a highly effective catalytic system. lookchem.comresearchgate.net The peptide framework can establish a well-defined chiral environment, often through specific conformations like β-turns stabilized by intramolecular hydrogen bonds, which is crucial for controlling the stereochemical outcome of a reaction. acs.org

Historical Overview of its Discovery and Initial Characterization

The discovery of H-Pro-Pro-Asp-NH2 as a potent catalyst for the asymmetric aldol reaction was not the result of rational design alone, but of innovative screening methods. Researchers identified the peptide from a split-and-mix library using a technique known as "catalyst–substrate coimmobilization". lookchem.com This method allows for the rapid screening of large libraries of peptides to identify catalysts for specific bimolecular reactions. lookchem.com

Initial characterization revealed that H-Pro-Pro-Asp-NH2 is a remarkably active and selective catalyst for aldol reactions between aldehydes and ketones like acetone (B3395972). lookchem.comnih.gov Early studies demonstrated that even at very low catalyst loadings (e.g., 1 mol%), the peptide could drive the reaction to completion in a short time, yielding the desired aldol product in high yield and with significant enantioselectivity. lookchem.com

Further investigations focused on understanding the functional requirements for its catalytic prowess. It was determined that both the N-terminal secondary amine of the proline residue and the carboxylic acid group in the side chain of the aspartic acid residue are essential for catalysis. lookchem.comresearchgate.net The secondary amine is believed to be crucial for the formation of a key enamine intermediate with the ketone substrate, a common mechanism in proline-based catalysis. lookchem.comyoutube.com The carboxylic acid side chain is thought to play a critical role in the subsequent steps of the reaction, likely by participating in hydrogen bonding to orient the substrates and stabilize the transition state. lookchem.comresearchgate.net Studies on analogues where these functional groups were modified or blocked resulted in a dramatic loss of catalytic activity, confirming their importance. lookchem.com For instance, acetylation of the N-terminal amine completely shut down the reaction, and using the trifluoroacetate (B77799) (TFA) salt of the peptide without a base to free the secondary amine resulted in a very slow reaction. lookchem.com

Detailed Research Findings

The efficacy of H-Pro-Pro-Asp-NH2 as a catalyst has been quantified in various studies. The reaction between p-nitrobenzaldehyde and acetone is a standard benchmark for evaluating its performance.

Table 1: Catalytic Performance of H-Pro-Pro-Asp-NH2 in the Aldol Reaction

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Room Temp410080
5-20249891

Data sourced from a 2007 study by Revell and Wennemers evaluating the reaction between acetone and p-nitrobenzaldehyde. lookchem.com

The versatility of the catalyst has been enhanced through immobilization on solid supports, such as TentaGel resin. nih.gov This modification allows for easier separation of the catalyst from the reaction mixture and enables its recycling for multiple uses without a significant drop in activity or selectivity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23F3N4O7 B6303639 H-Pro-Pro-Asp-NH2 trifluoroacetate CAS No. 947370-90-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5.C2HF3O2/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8;3-2(4,5)1(6)7/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20);(H,6,7)/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQNCFXYWGHEMS-PUBMXKGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of H Pro Pro Asp Nh2

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) stands as the most prevalent and efficient method for the assembly of H-Pro-Pro-Asp-NH2. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin-bound peptide.

Sequential Amino Acid Addition Protocols

The synthesis of H-Pro-Pro-Asp-NH2 via SPPS follows a C-terminal to N-terminal directional strategy. The general sequence of events is as follows:

Resin Selection and Loading: The synthesis commences with a suitable resin, typically a Rink Amide resin, which upon cleavage yields a C-terminal amide. The first amino acid, Fmoc-Asp(OtBu)-OH, is anchored to this resin. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid is crucial to prevent side reactions, particularly the formation of aspartimide. sigmaaldrich.comnih.gov

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound aspartic acid is removed, commonly using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduCurrent time information in Merrimack County, US. This exposes the free amine for the subsequent coupling step.

Coupling of the Second Amino Acid (Proline): The second amino acid, Fmoc-Pro-OH, is then introduced. The coupling reaction is facilitated by a coupling agent. Given that proline is a secondary amine, its coupling can sometimes be challenging, often requiring optimized conditions or specific reagents to ensure high efficiency. uci.edu

Repetition of Deprotection and Coupling: The Fmoc deprotection and coupling steps are repeated for the final proline residue (Fmoc-Pro-OH) to complete the tripeptide sequence on the resin (Fmoc-Pro-Pro-Asp(OtBu)-NH-resin).

Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and the side-chain protecting group (OtBu on Asp) is simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). nih.gov This process results in the desired H-Pro-Pro-Asp-NH2 peptide as a trifluoroacetate (B77799) salt.

Table 1: Key Protecting Groups in the SPPS of H-Pro-Pro-Asp-NH2

Amino Acid ResidueN-α-Protecting GroupSide-Chain Protecting GroupRationale for Side-Chain Protection
Aspartic Acid (Asp)Fmoctert-Butyl (OtBu)Prevents intramolecular cyclization to form aspartimide during base-catalyzed Fmoc deprotection. peptide.commerckmillipore.com
Proline (Pro)FmocNoneThe side chain is part of the pyrrolidine (B122466) ring and does not require additional protection.

Coupling Reagents and Deprotection Strategies

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is a critical step. This reaction is not spontaneous and requires the use of coupling reagents to activate the carboxylic acid.

A variety of coupling reagents are available, with phosphonium (B103445) and aminium (uronium) salts being highly effective. For the synthesis of H-Pro-Pro-Asp-NH2, which contains two proline residues, the choice of coupling reagent is important. Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can lead to slower and less efficient coupling. uci.edu

Commonly used coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and ability to suppress racemization, HATU is often a preferred reagent for difficult couplings, including those involving proline. bachem.comnih.govrsc.org

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another widely used and effective coupling reagent. bachem.com

DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole): A classic combination for peptide coupling.

To overcome the challenges of proline coupling, strategies such as using a higher concentration of the activated amino acid and coupling reagent, or performing a "double coupling" (repeating the coupling step), are often employed to ensure the reaction proceeds to completion. uci.edu

The primary deprotection strategy in Fmoc-based SPPS involves the use of piperidine to remove the Fmoc group. A potential side reaction during the synthesis of aspartic acid-containing peptides is the formation of aspartimide, which can be promoted by the basic conditions of Fmoc deprotection. The use of the OtBu side-chain protecting group on aspartic acid significantly mitigates this issue. merckmillipore.com

Table 2: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassKey AdvantagesConsiderations for Pro-Pro-Asp-NH2 Synthesis
HATU Aminium SaltHigh efficiency, fast reaction times, low racemization, effective for hindered couplings. nih.govrsc.orgExcellent choice, particularly for the potentially difficult Pro-Pro and Pro-Asp linkages.
HBTU Aminium SaltVery efficient, widely used.A reliable option, often used in standard synthesis protocols.
DIC/HOBt Carbodiimide/AdditiveCost-effective, well-established.May require longer reaction times or double coupling for proline residues.

Solution-Phase Synthetic Routes

While less common for routine peptide synthesis due to its more laborious nature, solution-phase synthesis offers advantages for large-scale production and for the synthesis of modified or complex peptides. In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate products required after each step.

A solution-phase synthesis of H-Pro-Pro-Asp-NH2 would involve the stepwise coupling of protected amino acid derivatives in an appropriate organic solvent. mdpi.comthermofisher.com The general strategy would involve:

Dipeptide Formation: Coupling of a protected proline derivative (e.g., Boc-Pro-OH) with a protected aspartic acid amide derivative (e.g., H-Asp(OtBu)-NH2) to form Boc-Pro-Asp(OtBu)-NH2.

Deprotection and Second Coupling: Removal of the N-terminal protecting group (in this case, Boc) from the dipeptide, followed by coupling with another protected proline derivative (e.g., Boc-Pro-OH) to yield the protected tripeptide, Boc-Pro-Pro-Asp(OtBu)-NH2.

Final Deprotection: Removal of all protecting groups (Boc and OtBu) to yield the final product, H-Pro-Pro-Asp-NH2.

Recent advancements have led to the development of more efficient solution-phase methods, such as automated synthesis and the use of "liquid-phase" supports to simplify purification. nih.govsigmaaldrich.com

Purification Techniques and Salt Forms

Following synthesis, the crude peptide is a mixture containing the desired product along with various impurities such as truncated or deletion sequences, and byproducts from the cleavage and deprotection steps. Therefore, a robust purification method is essential to obtain H-Pro-Pro-Asp-NH2 of high purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification

The gold standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.

In the context of purifying H-Pro-Pro-Asp-NH2 trifluoroacetate, the crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a non-polar stationary phase (typically C18). A gradient of increasing organic solvent (commonly acetonitrile) is then passed through the column. The more hydrophobic impurities will bind more strongly to the stationary phase and elute later, while the more polar impurities will elute earlier. The desired peptide will elute at a specific concentration of the organic solvent, allowing for its collection as a purified fraction. The presence of trifluoroacetic acid (0.1% v/v) in the mobile phase is standard practice as it acts as an ion-pairing agent, improving peak shape and resolution. sigmaaldrich.com

Role of Trifluoroacetate as a Counterion

Trifluoroacetic acid (TFA) is a key component in the final stages of SPPS. It is a strong acid used in the cleavage cocktail to release the synthesized peptide from the resin and remove acid-labile side-chain protecting groups. nih.gov As a result, the final isolated peptide is typically obtained as a trifluoroacetate salt, where the positively charged amino groups of the peptide are associated with the negatively charged trifluoroacetate anions (CF3COO-).

The trifluoroacetate counterion is also integral to the RP-HPLC purification process. It forms an ion pair with the protonated amine groups of the peptide, effectively neutralizing the charge and increasing the peptide's hydrophobicity. This enhanced interaction with the non-polar stationary phase leads to better retention and separation. While TFA is essential for purification, for some biological applications, it may be necessary to exchange it for a more biocompatible counterion, such as acetate (B1210297) or chloride, through a subsequent ion-exchange chromatography step.

Table 3: Physicochemical Properties of H-Pro-Pro-Asp-NH2

PropertyValueSource
Molecular Formula C14H22N4O5PubChem
Molecular Weight 326.35 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanediamidePubChem

Strategies for Structural Modifications and Analogue Synthesis

The rational design and synthesis of analogues of H-Pro-Pro-Asp-NH2 are crucial for optimizing its function and adapting it for various applications. Key strategies involve C-terminal modifications, including immobilization on solid supports and conjugation to solubility-enhancing moieties, as well as the synthesis of analogues through amino acid substitution and rearrangement of functional groups.

C-Terminal Modification: Immobilization and Functionalization

A significant strategy for enhancing the utility of H-Pro-Pro-Asp-NH2 involves its immobilization on solid supports. This approach aims to create recyclable catalysts, simplifying product purification and improving process efficiency. Researchers have successfully attached the peptide to various resins. For instance, immobilization on TentaGel, a resin based on a polyethylene (B3416737) glycol (PEG) grafted polystyrene matrix, has proven effective. nih.gov The resulting H-Pro-Pro-Asp-resin demonstrated comparable enantioselectivities to the parent peptide in asymmetric aldol (B89426) reactions and could be recycled at least three times without a significant loss of activity or selectivity. nih.gov Similarly, the peptide has been supported on modified silica (B1680970) gel, creating a highly efficient and recyclable chiral catalyst for aldol reactions.

Another key C-terminal modification strategy is the attachment of a short polyethylene glycol (PEG) linker. This "pegylation" enhances the solubility of the peptide catalyst. nih.gov The synthesis of H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3, where 'Ahx' represents a 6-aminohexanoic acid spacer, resulted in a catalyst with improved solubility and handling characteristics. nih.gov This pegylated analogue maintained high catalytic activity and selectivity, comparable to the unmodified peptide. nih.gov

These modifications highlight a versatile approach to catalyst design, where the core peptide structure provides the catalytic function, while the C-terminal modification enhances practical usability.

Analogue Modification Strategy Support/Linker Reported Advantage Reference
H-Pro-Pro-Asp-resinC-Terminal ImmobilizationTentaGel ResinFacile reusability; catalyst can be recycled multiple times. nih.gov
Silica-supported H-Pro-Pro-Asp-NH2C-Terminal ImmobilizationSilica GelRecyclable by simple filtration; maintains high reactivity.
H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3C-Terminal PegylationPolyethylene Glycol (PEG)Increased solubility and ease of handling. nih.gov

This table presents examples of C-terminally modified analogues of H-Pro-Pro-Asp-NH2 and their reported benefits.

N-Terminal and Backbone Derivatization

While specific examples for H-Pro-Pro-Asp-NH2 are less documented in the provided literature, general peptide derivatization techniques offer a blueprint for potential structural modifications. The N-terminal secondary amine of the first proline residue is a key site for chemical alteration.

One advanced strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, to attach aryl groups to the N-terminus or the peptide backbone. acs.org This method allows for the one-step diversification of peptide structures under mild, aqueous conditions, creating large libraries of analogues for high-throughput screening. acs.org Other general N-terminal derivatization methods include sulfonation, which can alter the charge distribution and fragmentation patterns in mass spectrometry. nih.govnih.gov

Furthermore, techniques like guanidination could selectively modify the ε-amino group of a lysine (B10760008) residue if it were incorporated into the peptide sequence, converting it to a more basic homoarginine. nih.gov These established methods for peptide modification provide a toolbox for creating novel H-Pro-Pro-Asp-NH2 analogues with potentially unique properties.

Analogue Synthesis via Amino Acid Substitution and Rearrangement

The synthesis of analogues by substituting one or more of the amino acid residues is a fundamental strategy to probe the structural requirements for activity. The catalytic efficiency of H-Pro-Pro-Asp-NH2 relies heavily on the precise spatial arrangement of the N-terminal secondary amine and the carboxylic acid of the aspartate side chain. researchgate.net

Research into analogues of the related peptide H-D-Pro-Pro-Asp-NH2 led to the development of H-D-Pro-Pro-Glu-NH2. By replacing aspartic acid with glutamic acid, which has one additional methylene (B1212753) group in its side chain, researchers fine-tuned the catalyst's stereoselectivity for conjugate addition reactions. This demonstrates that even subtle changes in the peptide sequence can have significant impacts on catalytic performance.

Moreover, studies have shown that the relative positioning of the critical functional groups is paramount. Synthesizing analogues where the secondary amine and the carboxylic acid occupy different positions revealed that such structural modifications can significantly alter or diminish catalytic properties, underscoring the difficulty in rational catalyst design and the value of combinatorial approaches. researchgate.net The crystal structure of a related peptide trifluoroacetate (TFA) salt shows a characteristic β-turn, and the interaction with the TFA counterion is an important structural feature that can be influenced by such modifications. researchgate.net

Analogue Type Modification Strategy Example Rationale/Outcome Reference
Side Chain HomologationSubstitution of C-terminal amino acidH-D-Pro-Pro-Glu-NH2 (from H-D-Pro-Pro-Asp-NH2)Fine-tuning of stereoselectivity by altering the length of the acidic side chain.
Functional Group RearrangementAltering the peptide backbone or side chain positionsAnalogues with varied placement of the amine and carboxylic acid groupsDemonstrated that the specific spatial arrangement of functional groups is critical for catalytic efficiency. researchgate.net
Proline Ring SubstitutionReplacement of prolineThz-Leu-Gly-NH2 (Analogue of Pro-Leu-Gly-NH2)Probing the requirement of the proline ring for biological activity (conceptual example). nih.gov

This table summarizes strategies for creating analogues of H-Pro-Pro-Asp-NH2 by modifying the core amino acid sequence and structure.

The synthesis of H-Pro-Pro-Asp-NH2 and its derivatives is typically achieved through standard solid-phase peptide synthesis (SPPS). acs.org This process involves the sequential coupling of Fmoc-protected amino acids on a Rink amide resin, followed by cleavage from the resin using a solution containing trifluoroacetic acid (TFA). acs.org This cleavage step results in the formation of the this compound salt, as TFA protonates basic sites on the peptide. acs.orgnovoprolabs.com

Catalytic Properties and Mechanistic Investigations of H Pro Pro Asp Nh2 in Asymmetric Reactions

Catalysis of Asymmetric Aldol (B89426) Reactions

H-Pro-Pro-Asp-NH2 has demonstrated significant catalytic activity and selectivity in asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The catalyst operates via an enamine-based mechanism, where the secondary amine of the N-terminal proline reacts with a ketone to form a nucleophilic enamine intermediate. This intermediate then attacks an aldehyde electrophile, with the aspartic acid residue playing a crucial role in the stereochemical control of the reaction.

The versatility of H-Pro-Pro-Asp-NH2 as a catalyst has been demonstrated in aldol reactions involving a variety of ketones and aldehydes. It effectively catalyzes the reaction between acetone (B3395972) and several aromatic aldehydes. medchemexpress.com Furthermore, its catalytic activity extends to reactions with different substituted benzaldehydes, showcasing its broad substrate scope. rsc.org The catalyst's utility is not limited to its free form; its immobilization on solid supports or pegylated forms also shows comparable enantioselectivities to the parent catalyst. nih.gov

Table 1: Substrate Scope in Asymmetric Aldol Reactions Catalyzed by H-Pro-Pro-Asp-NH2 and its Derivatives
KetoneAldehydeCatalystYield (%)ee (%)Reference
Acetonep-NitrobenzaldehydeH-Pro-Pro-Asp-NH29891 nih.gov
AcetoneBenzaldehydeSupported H-Pro-Pro-Asp-NH2HighGood rsc.org
Acetone4-ChlorobenzaldehydeSupported H-Pro-Pro-Asp-NH2HighGood rsc.org
Acetone4-MethoxybenzaldehydeSupported H-Pro-Pro-Asp-NH2HighGood rsc.org
Cyclohexanone4-NitrobenzaldehydeRelated TripeptidesHighHigh nih.gov

A remarkable feature of H-Pro-Pro-Asp-NH2 is its high catalytic efficiency, allowing for low catalyst loadings. For instance, a pegylated version of the catalyst, H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3, requires only 0.5 mol% to achieve high yields and enantiomeric excesses in aldol reactions. nih.gov The solid-supported catalyst has also been shown to be recyclable, maintaining its activity and selectivity for at least three cycles without a significant drop. nih.gov The optimal loading for the solid-supported catalyst on TentaGel was found to be in the range of 0.1-0.2 mmol g-1. nih.gov

Table 2: Catalytic Efficiency and Optimal Loading in Asymmetric Aldol Reactions
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)ee (%)Reference
Pegylated H-Pro-Pro-Asp-NH20.5Not Specifiedup to 9691 nih.gov
Supported H-Pro-Pro-Asp-NH2Not SpecifiedNot SpecifiedHighGood nih.gov

H-Pro-Pro-Asp-NH2 and its derivatives consistently provide high levels of enantioselectivity in asymmetric aldol reactions. Enantiomeric excesses of up to 91% have been reported for the reaction between acetone and p-nitrobenzaldehyde. nih.gov While the primary focus of many studies has been on enantioselectivity, the diastereoselectivity of these reactions is also a critical aspect, particularly when using substituted ketones. The stereochemical outcome is influenced by the specific structure of the catalyst and the substrates involved. For related proline-catalyzed aldol reactions, both syn and anti aldol adducts can be obtained with high stereoselectivity by modifying the reaction conditions.

Catalysis of Asymmetric Conjugate Addition Reactions

The catalytic utility of the Pro-Pro-Xaa peptide scaffold extends to asymmetric conjugate addition reactions, another important class of carbon-carbon bond-forming reactions. These reactions involve the addition of a nucleophile to an electron-deficient alkene.

While direct studies on H-Pro-Pro-Asp-NH2 in the conjugate addition of aldehydes to nitroolefins are not extensively documented in the reviewed literature, the catalytic activity of closely related peptides provides strong evidence for its potential in this area. For instance, the peptide H-D-Pro-Pro-Glu-NH2 has been shown to be a highly effective catalyst for the conjugate addition of aldehydes to nitroethylene, requiring only 1 mol% catalyst loading to achieve excellent yields and optical purities. nih.gov Mechanistic studies on H-d-Pro-Pro-Glu-NH2 catalyzed conjugate additions have highlighted the crucial role of the carboxylic acid group in the C-terminal amino acid, which acts as a general acid/base throughout the catalytic cycle. acs.orgnih.gov Given the structural similarity, it is highly probable that H-Pro-Pro-Asp-NH2 would also catalyze this transformation effectively.

Recent research has demonstrated the effectiveness of a derivative of H-Pro-Pro-Asp-NH2, specifically H-Pro-Pro-Asp-NHC12H25, as a catalyst for the conjugate addition of aldehydes to C-substituted maleimides. nih.govscispace.com This is a significant finding as catalytic stereoselective additions to C-substituted maleimides are challenging. The peptide catalyst facilitates the formation of succinimide (B58015) products with three contiguous stereogenic centers in high yields and stereoselectivities. nih.gov Notably, the reaction proceeds with high chemoselectivity, not requiring a protecting group on the imide nitrogen of the maleimide. nih.gov An interesting observation is that while dll-configured Pro-Pro-Xaa catalysts are often optimal for reactions with unsubstituted maleimides, the all l-configured H-Pro-Pro-Asp-NH2 was found to be significantly more enantioselective for C-substituted maleimides. nih.govscispace.com

Table 3: Asymmetric Conjugate Addition of Aldehydes to C-Substituted Maleimides Catalyzed by H-Pro-Pro-Asp-NHC12H25
AldehydeMaleimideYield (%)dree (%)Reference
n-Butanal3-PhenylmaleimideGoodHighHigh nih.gov

Chemoselectivity and Regioselectivity in Conjugate Additions

H-Pro-Pro-Asp-NH2 and its analogues have demonstrated remarkable chemoselectivity and regioselectivity in conjugate addition reactions, particularly in the addition of aldehydes to nitroolefins and maleimides. A significant challenge in such reactions is the competition between the desired 1,4-conjugate addition and other potential side reactions, such as 1,2-addition or homo-aldol reactions of the aldehyde.

Research has shown that peptidic catalysts like H-Pro-Pro-Asp-NH2 strongly favor the conjugate addition pathway. nih.gov This high chemoselectivity is crucial, especially when dealing with less reactive substrates like α,β-disubstituted nitroolefins. nih.govresearchgate.net For instance, in the reaction between aldehydes and nitroolefins, the formation of γ-nitroaldehydes is the predominant outcome, with minimal amounts of byproducts from homo-aldol reactions observed. researchgate.net This selectivity is attributed to the organized transition state assembly facilitated by the peptide backbone, which preferentially orients the reactants for the 1,4-addition.

Furthermore, in reactions involving electrophiles with multiple reactive sites, such as C-substituted maleimides, H-Pro-Pro-Asp-NH2 derivatives have shown excellent regioselectivity. The nucleophilic attack of the enamine intermediate occurs specifically at one of the electrophilic carbons of the maleimide, leading to the formation of succinimides with three contiguous stereogenic centers. scispace.com This regiocontrol, coupled with high stereoselectivity, underscores the catalyst's ability to precisely direct the course of the reaction. The catalyst's structure is so effective that it can achieve high chemoselectivity without the need for protecting groups on the imide nitrogen of maleimides, which could otherwise react with the aldehyde. scispace.com

A study on the conjugate addition of aldehydes to C-substituted maleimides catalyzed by a long-chain derivative of H-Pro-Pro-Asp-NH2 highlighted the catalyst's ability to overcome challenges of chemoselectivity, regioselectivity, and stereoselectivity, providing access to chiral succinimides that were previously difficult to synthesize in a single catalytic step. scispace.com

Table 1: Asymmetric Conjugate Addition of Propanal to β-Nitrostyrene Catalyzed by H-D-Pro-Pro-Asp-NH2

Proposed Catalytic Mechanisms of Action

The catalytic activity of H-Pro-Pro-Asp-NH2 is understood to proceed through a bifunctional mechanism, leveraging both amine and acid catalysis in a cooperative manner. lookchem.comub.edu

The key intermediates in the catalytic cycle are the enamine formed from the peptide and the aldehyde, and the subsequent adduct formed after the enamine attacks the electrophile. The structure and stability of these intermediates are critical for the reaction's efficiency and stereochemical outcome. While direct observation of these transient species is challenging, their existence is strongly supported by mechanistic studies and the observed reactivity patterns. lookchem.com For instance, the necessity of a free secondary amine strongly points to the formation of an enamine as a pivotal intermediate. lookchem.com

The carboxylic acid side chain of the aspartic acid residue plays a multifaceted role in the catalytic process. It is proposed to act as a Brønsted acid, activating the electrophile (e.g., nitroolefin or maleimide) through hydrogen bonding. researchgate.netresearchgate.net This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the enamine.

Furthermore, the carboxylic acid is believed to be involved in proton transfer steps during the reaction. In the proposed mechanism for aldol reactions, for example, the carboxylic acid facilitates a simultaneous proton transfer as the enamine adds to the aldehyde. lookchem.com While the presence of the carboxylic acid is optimal for high catalytic activity and selectivity, studies have shown that replacing it with other acidic groups or even non-acidic functionalities does not completely halt the reaction, suggesting that while important, its role in proton transfer might be part of a more complex interplay of interactions. lookchem.com The precise positioning of this acidic group relative to the N-terminal amine is critical for efficient catalysis, as even minor structural changes can significantly impact the catalyst's performance. nih.govresearchgate.net

Factors Governing Stereoselectivity

The high degree of stereoselectivity achieved with H-Pro-Pro-Asp-NH2 and its analogs is a result of the well-defined three-dimensional structure of the catalyst, which creates a chiral environment for the reaction.

The stereochemical outcome of the reactions catalyzed by H-Pro-Pro-Asp-NH2 is governed by a delicate balance between structural rigidity and conformational flexibility. ethz.ch The Pro-Pro motif provides a degree of rigidity to the peptide backbone, which helps to create a defined chiral pocket. researchgate.net This rigidity is essential for pre-organizing the catalyst and the substrates in a specific orientation, leading to high stereoselectivity.

However, a certain degree of conformational flexibility is also beneficial, as it allows the catalyst to adapt to different substrates. ethz.ch The rotation around the amide bonds, particularly the Xaa-Pro bond, can lead to the existence of trans and cis conformers. uniroma1.it Studies have indicated that the trans conformer is often associated with higher stereoselectivity. uniroma1.it The ratio of these conformers can be influenced by the solvent polarity, which in turn can affect the stereochemical outcome of the reaction. researchgate.net The interplay between the rigid D-Pro-Pro motif and the more flexible C-terminal residue is thought to be key for fine-tuning the stereoselectivity. researchgate.net Research on analogs with varying ring sizes in the proline residues has further highlighted the direct correlation between the trans/cis amide bond ratio and the enantio- and diastereoselectivity of the catalyzed reactions. researchgate.net

Table 2: Chemical Compounds Mentioned

Impact of Trans/Cis Amide Bond Isomerism

The conformational dynamics of the Xaa-Pro amide bond, specifically the equilibrium between its trans and cis isomers, play a pivotal role in the catalytic activity and stereoselectivity of proline-containing peptides. nih.gov In the context of H-Pro-Pro-Asp-NH2 and related tripeptidic catalysts, the ratio of trans to cis conformers of the central Pro-Pro bond directly influences the outcome of asymmetric conjugate addition reactions. nih.govresearchgate.net

For instance, in the 1,4-addition reaction between butanal and nitrostyrene (B7858105) catalyzed by H-Pro-Pro-Asp-NH2, a clear correlation between the trans:cis ratio and the resulting stereoselectivities has been observed. researchgate.net This understanding allows for the rational design of more efficient catalysts by modifying the peptide sequence to favor the more active conformational state. nih.gov

Table 1: Interactive Data on Trans:cis Ratios and Stereoselectivities

SolventTrans:cis RatioDiastereomeric Ratio (syn/anti)Enantiomeric Excess (syn) (%)
Chloroform70:3090:1095
Acetonitrile60:4085:1592
Methanol55:4582:1888
Note: The data presented in this table is illustrative and based on trends reported in the literature. Actual values may vary depending on specific reaction conditions.

Influence of Amino Acid Absolute Configuration (e.g., D-Proline)

The absolute configuration of the amino acid residues within the peptide catalyst is a cornerstone of its ability to induce asymmetry. The use of D-proline at the N-terminus, as in H-D-Pro-Pro-Asp-NH2, has been shown to be a major contributor to high stereoselectivities in asymmetric conjugate addition reactions. nih.gov

Analysis of the structural requirements for catalytic efficiency revealed that the D-Pro-Pro motif is fundamental for achieving high levels of stereocontrol. nih.gov The substitution of the natural L-proline with its D-enantiomer can dramatically alter the three-dimensional structure of the catalyst's active site, leading to a reversal or significant enhancement of the enantioselectivity.

In-depth mechanistic studies on related H-D-Pro-Pro-Xaa-NH2 type catalysts have demonstrated that these peptides are highly effective for conjugate additions of aldehydes to nitroolefins, yielding γ-nitroaldehydes with excellent yields and stereoselectivities. nih.gov This highlights the critical role of the D-amino acid in creating a chiral environment that dictates the facial selectivity of the approaching substrate.

Spatial Arrangement of Catalytically Active Functional Groups

The catalytic prowess of H-Pro-Pro-Asp-NH2 is not solely dependent on the individual amino acids but on their specific spatial arrangement, which creates a well-defined catalytic pocket. The key functional groups involved are the secondary amine of the N-terminal proline, which forms the crucial enamine intermediate, and the carboxylic acid side chain of the C-terminal aspartic acid.

The D-Pro-Pro sequence often induces a β-turn conformation, which brings the N-terminal and C-terminal residues into proximity. researchgate.net This arrangement is crucial for the cooperative action of the catalytic groups. The carboxylic acid group of the aspartate residue is believed to engage in hydrogen bonding interactions with the electrophile, such as a nitroalkene, thereby activating it and orienting it for the nucleophilic attack by the enamine. researchgate.net

Furthermore, the C-terminal amide and the spacer to the carboxylic acid in the side-chain of the C-terminal amino acid are responsible for the fine-tuning of the stereoselectivity. nih.gov This precise positioning ensures that the C-C bond-forming step is the stereodefining event in the catalytic cycle. researchgate.net

Solvent Polarity Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereochemical outcome of reactions catalyzed by H-Pro-Pro-Asp-NH2 and its analogs. As previously mentioned, solvent polarity directly influences the trans/cis isomer ratio of the Pro-Pro amide bond, which in turn affects stereoselectivity. researchgate.net

Generally, more polar solvents can stabilize the more polar cis conformation of the Xaa-Pro bond. researchgate.net This shift in the conformational equilibrium can lead to changes in both diastereoselectivity and enantioselectivity. The ability to control stereoselectivity through the choice of solvent provides a practical tool for optimizing reaction conditions. researchgate.net

For example, studies on related peptidic catalysts have shown a direct correlation between the solvent polarity, the trans/cis amide bond ratio, and the enantio- and diastereoselectivity of conjugate addition reactions. nih.gov This underscores the importance of considering the solvent not just as a medium for the reaction but as an active participant in controlling the catalyst's conformational landscape and, consequently, its stereochemical output.

Structural Characterization and Conformational Analysis of H Pro Pro Asp Nh2

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in elucidating the three-dimensional structure and dynamics of peptides in solution. For H-Pro-Pro-Asp-NH2, a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provides a comprehensive understanding of its conformational landscape.

The 1H NMR spectrum of a peptide provides a wealth of information regarding its electronic environment and conformation. In the case of peptides containing proline, the presence of cis and trans conformers about the Xaa-Pro peptide bond leads to the observation of two distinct sets of resonances for the residues involved. For H-Pro-Pro-Asp-NH2, with its Pro-Pro motif, this isomerization results in a complex spectrum reflecting the populations of different conformational states.

Detailed 1H NMR analysis of a closely related analogue, Ac-Pro-Pro-Asp-NH2, in DMSO-d6 reveals the presence of major and minor conformers, attributable to the s-cis/s-trans isomerization around the Pro-Pro amide bond. nih.gov The chemical shifts for the major isomer provide a basis for understanding the proton resonances in H-Pro-Pro-Asp-NH2.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Major Conformer of Ac-Pro-Pro-Asp-NH2 in DMSO-d6. nih.gov

ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Asp-NH8.2d, J=8.2
Asp-Hα4.40m
Asp-CONH27.15 (s), 6.99 (s)
Asp-OH10.50br s
Pro(2)-Hα4.51dd, J=8.3, 3.2
Pro(1)-Hα4.20dd, J=8.5, 3.8

Data is for the N-acetylated analog Ac-Pro-Pro-Asp-NH2.

The downfield shift of the Asp-NH proton is indicative of its involvement in a hydrogen bond or a solvent-protected environment. The presence of two separate singlets for the C-terminal amide protons (Asp-CONH2) suggests restricted rotation around the C-N bond. The complex multiplets for the proline and aspartate alpha-protons arise from coupling to neighboring protons.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by covalent bonds. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the three-dimensional structure of peptides.

For H-Pro-Pro-Asp-NH2, NOE studies would be instrumental in defining the relative orientation of the amino acid residues and the conformation of the Pro-Pro bond. The cis and trans conformations of the Xaa-Pro bond give rise to distinct NOE patterns. chemrxiv.org

Trans conformation: A strong NOE is observed between the Hα of the preceding residue (Pro1) and the Hδ protons of the following proline (Pro2).

Cis conformation: A strong NOE is observed between the Hα protons of the two adjacent proline residues (Pro1 and Pro2).

Table 2: Expected NOE Correlations for the Pro1-Pro2 Peptide Bond in H-Pro-Pro-Asp-NH2.

ConformationExpected Strong NOE Correlation
TransPro1 Hα - Pro2 Hδ
CisPro1 Hα - Pro2 Hα

This table represents a conceptual illustration of expected NOE patterns based on established principles for proline-containing peptides.

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to an external magnetic field. RDCs are particularly valuable for refining the global fold of a peptide. frontiersin.org J-coupling constants, on the other hand, provide information about dihedral angles through the Karplus relationship. nih.gov

In a weakly aligning medium, the peptide tumbles anisotropically, leading to non-zero RDC values. These values are dependent on the angle of the internuclear vector with respect to the alignment tensor of the molecule. By measuring RDCs for various backbone C-H, N-H, and C-C bonds, the orientation of these bonds can be determined, providing crucial restraints for structure calculation.

J-coupling constants, such as the three-bond coupling between the amide proton and the alpha-proton (³JHN-Hα), are related to the backbone dihedral angle φ. The value of ³JHN-Hα can help to distinguish between different secondary structure elements.

Table 3: Information Obtainable from RDC and J-Coupling Analysis of H-Pro-Pro-Asp-NH2.

TechniqueMeasured ParameterStructural Information
RDC¹DCH, ¹DNH, ¹DCCOrientation of C-H, N-H, and C-C bonds relative to a global frame.
J-Coupling³JHN-HαBackbone dihedral angle φ.
³JHα-HβSide-chain dihedral angle χ¹.

A comprehensive analysis of RDCs and J-couplings would provide a detailed and accurate picture of the solution conformation of H-Pro-Pro-Asp-NH2, complementing the short-range distance information from NOE studies.

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. The differential absorption of left and right circularly polarized light by a chiral molecule provides a characteristic spectrum that is dependent on its conformation.

Proline-rich peptides, such as H-Pro-Pro-Asp-NH2, are known to adopt a polyproline II (PPII) helix conformation. The PPII helix is a left-handed helix with three residues per turn and is characterized by a distinct CD spectrum. nih.gov The key features of a PPII helix CD spectrum are a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.net The presence of these spectral features in the CD spectrum of H-Pro-Pro-Asp-NH2 would be strong evidence for the adoption of a PPII-like conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography Studies of H-Pro-Pro-Asp-NH2 and Analogues

X-ray crystallography provides the most detailed and unambiguous three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of a peptide allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted in the crystal lattice.

While a crystal structure for H-Pro-Pro-Asp-NH2 trifluoroacetate (B77799) is not publicly available, studies on analogous peptides containing the Pro-Pro motif have provided valuable insights into their solid-state conformations. For example, the crystal structure of the collagen-like peptide (Pro-Pro-Gly)10 revealed a well-defined triple-helical structure, highlighting the ability of Pro-Pro sequences to adopt regular conformations.

Furthermore, the crystal structure of the trifluoroacetate salt of a peptidic catalyst has been reported, where the trifluoroacetate anion was found to be involved in hydrogen bonding with the peptide. researchgate.net This suggests that in a crystal of H-Pro-Pro-Asp-NH2 trifluoroacetate, the counter-ion could play a role in the crystal packing and potentially influence the peptide conformation through electrostatic interactions.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics, serve as powerful tools to elucidate the structural and energetic properties of peptides at an atomic level. ethernet.edu.etnih.gov For H-Pro-Pro-Asp-NH2, these approaches provide insights that are often challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.netnih.gov By approximating the electron density, DFT calculations can determine various properties, including optimized molecular geometries, vibrational frequencies, and the energies of different conformational states.

For a peptide like H-Pro-Pro-Asp-NH2, DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), can elucidate the distribution of electron density and identify the most stable arrangements of atoms. researchgate.net The trifluoroacetate counter-ion is typically modeled implicitly through a polarizable continuum model (PCM) to simulate a solvent environment. researchgate.net These calculations are crucial for understanding the intrinsic stability of different conformations and the energetic barriers between them.

Table 1: Representative DFT Calculation Parameters for Peptide Analysis

ParameterDescriptionTypical Value/Method
Method The functional used for the calculation.B3LYP, M06-2X
Basis Set The set of atomic orbitals used to construct the molecular orbitals.6-311++G(d,p), cc-pVTZ
Solvation Model Method to account for solvent effects.Polarizable Continuum Model (PCM)
Optimization Algorithm to find the minimum energy structure.Geometry optimization to a local minimum.
Frequency Calculation Determines vibrational modes and confirms the nature of the stationary point.Confirms minimum energy structure (no imaginary frequencies).

This table provides a general overview of parameters used in DFT studies of peptides. Specific values may vary depending on the research focus.

Conformational Space Exploration and Energy Minimization

The conformational space of a peptide refers to the multitude of possible three-dimensional arrangements of its atoms. Due to the flexibility of the peptide backbone and side chains, exploring this space is computationally intensive. For H-Pro-Pro-Asp-NH2, the presence of two proline residues significantly restricts the available conformations, particularly the ω (omega) angle of the peptide bonds preceding them. youtube.com Proline can exist in either a cis or trans conformation, with the trans form generally being more stable. nih.gov

Computational techniques like molecular dynamics (MD) simulations and systematic grid scans of dihedral angles (φ, ψ) are employed to explore the conformational landscape. nih.gov Following this exploration, energy minimization is performed on the identified conformers using methods like DFT to locate the low-energy structures. nih.gov This process helps in identifying the most probable conformations the peptide will adopt.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding Networks, n→π* interactions)

The stability of specific peptide conformations is dictated by a network of non-covalent intramolecular interactions.

Hydrogen Bonding: Hydrogen bonds are critical for stabilizing secondary structures. nih.gov In H-Pro-Pro-Asp-NH2, potential hydrogen bonds can form between the backbone amide protons and carbonyl oxygens, as well as involving the side chain of the aspartic acid residue. nih.gov The C-terminal amide also provides additional hydrogen bonding opportunities. The lack of a backbone amide proton on the proline residues, however, prevents them from acting as hydrogen bond donors. nih.gov

Table 2: Key Intramolecular Interactions in H-Pro-Pro-Asp-NH2

Interaction TypeDonorAcceptorSignificance
Hydrogen Bond Backbone N-HBackbone C=OStabilizes turns and local structure.
Hydrogen Bond Asp side chain -COOHBackbone C=O or N-HInfluences side chain orientation and backbone conformation.
n→π Interaction*Carbonyl Oxygen (i)Carbonyl Carbon (i+1)Stabilizes trans peptide bonds and polyproline II-type helices. raineslab.comrsc.org

This table outlines the principal non-covalent interactions that define the conformational landscape of the peptide.

Prediction and Validation of Preferred Conformations (e.g., β-turn structures)

The Pro-Pro motif is a well-known inducer of β-turns, which are secondary structures that reverse the direction of the polypeptide chain. rsc.orgacs.org These turns are characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). acs.org

Computational modeling can predict the propensity of H-Pro-Pro-Asp-NH2 to form various types of β-turns (e.g., Type I, Type II). acs.org The sequence D-Pro-Pro, for instance, has been shown to be a potent inducer of β-turns. nih.gov While the H-Pro-Pro-Asp-NH2 in this article refers to L-proline, the principle of turn induction remains. The aspartic acid residue at the C-terminus can further stabilize a turn through side-chain to backbone hydrogen bonding. nih.gov These predicted structures can then be experimentally validated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about inter-proton distances and dihedral angles.

Dynamic Behavior and Conformational Dynamics of the Peptide Backbone

Peptides in solution are not static entities but are in a constant state of dynamic motion. The peptide backbone and side chains undergo fluctuations over a range of timescales. Molecular dynamics (MD) simulations are the primary computational tool to study these dynamic processes. nih.gov

An MD simulation of H-Pro-Pro-Asp-NH2 would involve placing the peptide in a box of explicit water molecules and allowing the system to evolve over time according to the laws of classical mechanics. Such simulations can reveal:

Conformational Transitions: The transitions between different low-energy conformational states.

Flexibility of Different Regions: The relative flexibility of the backbone and side chains. The proline rings will exhibit less flexibility compared to the aspartic acid side chain.

Solvent Interactions: The dynamic hydrogen bonding network between the peptide and surrounding water molecules.

Cis-Trans Isomerization: The potential for the peptide bonds preceding the proline residues to isomerize between the cis and trans states, a process that can be a rate-limiting step in protein folding. youtube.com

The results from MD simulations provide a time-averaged picture of the peptide's behavior, complementing the static view provided by energy minimization and DFT calculations.

Structure Activity Relationship Sar Studies and Analogue Design of H Pro Pro Asp Nh2

Impact of Amino Acid Substitutions on Catalytic Performance

The substitution of amino acid residues within the H-Pro-Pro-Asp-NH2 sequence has profound effects on its catalytic activity and selectivity. These studies are crucial for elucidating the function of each component of the peptide and for fine-tuning its catalytic properties.

C-Terminal Residue Variation (e.g., Aspartic Acid vs. Glutamic Acid, Asparagine)

The C-terminal aspartic acid residue plays a critical role in the catalytic mechanism of H-Pro-Pro-Asp-NH2. Its side-chain carboxylic acid is essential for efficient catalysis. researchgate.net Variations at this position have been explored to optimize the catalyst's performance in different reactions.

One of the most significant findings came from the comparison of H-D-Pro-Pro-Asp-NH2 with its glutamate (B1630785) analogue, H-D-Pro-Pro-Glu-NH2. While the aspartate-containing peptide is an effective catalyst for asymmetric aldol (B89426) reactions, the glutamate version proved to be an even more efficient catalyst for asymmetric conjugate addition reactions of aldehydes to nitroolefins. researchgate.netnih.gov In the presence of just 1 mol% of H-D-Pro-Pro-Glu-NH2, a wide array of aldehydes and nitroolefins react to yield γ-nitroaldehydes with excellent yields and stereoselectivities. nih.gov This highlights that the length of the side-chain spacer to the carboxylic acid is a key factor in fine-tuning the catalyst's selectivity for specific reactions. researchgate.netnih.gov

The C-terminal amide is also crucial for high stereoselectivity. researchgate.netnih.gov The identity of the C-terminal amino acid can also influence protein expression levels and degradation rates, which is a key consideration in the in-vivo application of peptide-based catalysts. nih.gov Studies have shown that positively charged residues like lysine (B10760008) and arginine at the C-terminus can lead to higher expression, while hydrophobic residues may lead to lower expression. nih.gov Spontaneous cleavage C-terminal to aspartate residues can also occur, leading to the formation of a C-terminal anhydride (B1165640) that can crosslink with lysine residues, a process observed in long-lived proteins. nih.gov

Catalyst AnalogueReaction TypeKey Finding
H-D-Pro-Pro-Glu -NH2Asymmetric Conjugate AdditionMore efficient than the Asp analogue for this reaction type. researchgate.netnih.gov
H-D-Pro-Pro-Asp -NH2Asymmetric Aldol ReactionHighly active and selective catalyst. nih.gov

Influence of Proline Chirality and Position (L-Pro vs. D-Pro)

The proline residues, particularly their chirality, are fundamental to the catalytic efficacy of this peptide family. Proline's rigid structure helps to create a well-defined chiral environment around the catalytic site. researchgate.net The D-Pro-Pro motif, in particular, has been identified as the major contributor to the high stereoselectivities observed in reactions catalyzed by these peptides. researchgate.netnih.gov

The use of D-amino acids is a common strategy in peptidomimetic design to increase resistance to proteolytic degradation. nih.gov In the context of H-Pro-Pro-Asp-NH2 analogues, the use of D-proline at the N-terminus is critical for achieving high enantioselectivity in certain reactions. For instance, H-D-Pro-Pro-Glu-NH2 provides excellent stereoselectivity in conjugate addition reactions. researchgate.net The specific arrangement of the D-Pro-Pro sequence creates a rigid turn that orients the N-terminal secondary amine and the C-terminal carboxylic acid into a precise geometry for bifunctional catalysis.

Proline ConfigurationImpact on Catalysis
D-Pro -ProMajor contributor to high stereoselectivity in asymmetric conjugate addition reactions. researchgate.netnih.gov
L-Pro -ProAlso catalytically active, but often with different selectivity profiles. L-proline itself is a well-known organocatalyst. researchgate.net

Effects of Non-Canonical or Modified Amino Acids (e.g., β-amino acids, azidoprolines)

The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance the properties of peptidic catalysts. acs.org These modifications can improve stability, modulate catalytic activity, and provide new functionalities. The introduction of ncAAs can be achieved through solid-phase peptide synthesis (SPPS) or late-stage functionalization. nih.gov

Examples of relevant ncAAs include:

β-amino acids : The inclusion of β-amino acids can alter the peptide backbone's conformation, leading to more stable secondary structures and increased resistance to enzymatic degradation. nih.govacs.org

Modified Prolines : Substituted prolines, such as azidoprolines, can be introduced to serve as chemical handles for further functionalization or to fine-tune the steric and electronic properties of the catalyst. nih.govacs.org For example, machine learning-guided optimization has identified catalysts like H-dPro-Pip-Glu-NH2 (where Pip is piperidine-2-carboxylic acid, a proline analogue) as highly effective. nih.gov

α,α-Dialkyl Glycines : These residues can induce specific secondary structures and enhance biological stability. nih.gov

The use of ncAAs opens up a vast chemical space for designing novel catalysts with tailored properties, moving beyond the limitations of the 20 proteinogenic amino acids. acs.orgucsb.edu

Role of N-Terminal and C-Terminal Moieties in Catalysis

The terminal ends of the H-Pro-Pro-Asp-NH2 peptide are not mere endpoints but are actively involved in the catalytic process and offer sites for modification to improve catalyst performance and handling.

The N-terminal secondary amine of the proline residue is a crucial component of the catalytic machinery, acting as a nucleophile or a general base in many reactions. Its pKa and accessibility are critical for catalytic turnover. acs.orgrsc.org Selective modification of the N-terminus is a common strategy to modulate peptide activity. acs.orgresearchgate.net

The C-terminal amide is vital for neutralizing the negative charge of the terminal carboxyl group and preventing unwanted enzymatic degradation. sigmaaldrich.com It also plays a role in fine-tuning the stereoselectivity of the catalyst. researchgate.netnih.gov Modifications at the C-terminus, such as immobilization on a solid support or attachment of a polyethylene (B3416737) glycol (PEG) linker, have been successfully implemented. nih.gov For instance, attaching H-Pro-Pro-Asp-NH2 to a TentaGel resin allowed for catalyst recycling without a significant loss of activity or selectivity. nih.gov Similarly, a PEGylated version of the catalyst showed comparable enantioselectivities to the parent peptide but with the added benefits of improved solubility and easier handling. nih.gov

Rational Design Principles for Optimized Peptidic Catalysts

The insights gained from SAR studies have led to the formulation of rational design principles for creating new and improved peptidic catalysts. nih.gov A key principle is the concept of bifunctional catalysis, where two functional groups within the catalyst work in concert to activate the substrates. In H-Pro-Pro-Asp-NH2, the N-terminal amine and the side-chain carboxylic acid of aspartate are believed to function in this manner. researchgate.net

Key design principles include:

Scaffold Rigidity : Introducing conformational constraints, for example through the use of proline residues or cyclization, is crucial for pre-organizing the catalyst into an active conformation, thereby enhancing stereoselectivity. researchgate.net

Strategic Placement of Functional Groups : The precise spatial arrangement of catalytic residues is paramount. The distance and orientation between the amine and the carboxylic acid, for instance, can be fine-tuned by changing the C-terminal amino acid (e.g., Asp vs. Glu). researchgate.netnih.gov

Hydrophobic Pockets : Creating a hydrophobic environment around the active site can enhance substrate binding and shield the reaction from the bulk solvent, often leading to improved catalytic efficiency. nih.gov

Computational and Machine Learning Approaches : Modern approaches, including machine learning, are being used to predict the performance of new catalyst designs, accelerating the optimization process. nih.gov These methods can analyze vast parameter spaces and identify novel, high-performing catalyst motifs that might not be discovered through traditional, intuition-based design. nih.gov

Peptidomimetic Design for Catalytic Applications

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to improve properties like stability, bioavailability, and potency. nih.gov The design of peptidomimetics based on H-Pro-Pro-Asp-NH2 aims to retain the catalytic efficacy while overcoming the inherent limitations of peptides, such as susceptibility to proteolysis.

Strategies for creating peptidomimetics from this scaffold include:

Backbone Modifications : Replacing standard amide bonds with more stable linkages can prevent enzymatic cleavage.

Incorporation of Non-Canonical Amino Acids : As discussed in section 5.1.3, the use of D-amino acids, β-amino acids, or other ncAAs can confer protease resistance and induce specific, stable conformations. nih.gov

Foldamers : These are oligomers that adopt well-defined three-dimensional structures similar to proteins and peptides. Designing foldamers that mimic the active conformation of H-Pro-Pro-Asp-NH2 could lead to highly stable and efficient catalysts. researchgate.net

Mimicking Bioactive Conformations Relevant to Catalysis

The catalytic activity and stereoselectivity of peptide catalysts are intrinsically linked to their three-dimensional structure. For H-Pro-Pro-Asp-NH2 and its analogues, the adoption of a specific, stable conformation is crucial for orienting the key functional groups—the N-terminal secondary amine of proline and the carboxylic acid side chain of aspartic acid—into a catalytically competent arrangement.

Research into the conformational properties of related and highly efficient tripeptide catalysts has provided significant insights. Notably, NMR spectroscopic studies on the closely related and more efficient catalyst, H-D-Pro-Pro-Glu-NH2, have revealed that it predominantly adopts a Type I β-turn conformation in its ground state. researchgate.net This rigid structure is stabilized by a network of three intramolecular hydrogen bonds, which creates a well-defined active site. This conformation is believed to be crucial for the catalyst's high reactivity and stereoselectivity in conjugate addition reactions. researchgate.net

The spatial arrangement of the N-terminal secondary amine and the C-terminal carboxylic acid is critical for efficient catalysis. researchgate.net The β-turn brings these two groups into proximity, allowing them to act in concert during the catalytic cycle. It is proposed that the secondary amine forms an enamine intermediate with the carbonyl substrate, while the carboxylic acid group acts as a general acid/base co-catalyst, activating the electrophile and stabilizing transition states. lookchem.comresearchgate.net

The design of analogues that mimic this bioactive β-turn conformation is a key strategy for developing more effective catalysts. By introducing conformational constraints or modifications that favor the adoption of this turn structure, it is possible to pre-organize the catalyst into its active form, thereby enhancing its catalytic efficiency.

Structural Modifications to Enhance Catalytic Properties

Systematic structural modifications of the H-Pro-Pro-Asp-NH2 scaffold have been instrumental in elucidating the roles of its different components and in developing analogues with improved catalytic performance, such as enhanced reactivity, stereoselectivity, solubility, and reusability.

The N-terminal proline residue is fundamental for the catalytic activity. The secondary amine of proline is essential for the formation of the key enamine intermediate with carbonyl substrates. lookchem.com Studies have shown that acetylation or alkylation of this amine completely abolishes catalytic activity, confirming its direct involvement in the catalytic mechanism. lookchem.com

The di-proline (Pro-Pro) motif plays a significant role in inducing high stereoselectivity. The inherent rigidity of the two consecutive proline rings helps to create a chiral pocket that effectively controls the facial selectivity of the incoming electrophile. The use of the D-Pro-Pro motif, in particular, has been shown to be a major contributor to high stereoselectivities in certain reactions. nih.gov

The C-terminal aspartic acid residue provides the crucial carboxylic acid side chain. This acidic group is not merely a passive structural element but an active participant in the catalytic cycle. It is believed to be involved in hydrogen bonding interactions with the substrate, thereby orienting it for the stereoselective C-C bond formation. researchgate.net The length of the spacer between the peptide backbone and the carboxylic acid group, as well as the nature of the C-terminal amide, are important for fine-tuning the stereoselectivity. nih.gov For instance, the substitution of aspartic acid with glutamic acid (H-D-Pro-Pro-Glu-NH2), which has one additional methylene (B1212753) group in its side chain, has led to a more efficient catalyst for asymmetric conjugate addition reactions. nih.gov

To improve practical aspects of catalysis, such as catalyst recovery and reuse, researchers have explored the immobilization of H-Pro-Pro-Asp-NH2 onto solid supports . For example, attaching the peptide to a TentaGel resin has produced a solid-supported catalyst that can be recycled multiple times without a significant loss of activity or selectivity. nih.gov Another successful strategy has been the PEGylation of the peptide, where a polyethylene glycol (PEG) linker is attached to the C-terminus. nih.gov This modification not only improves solubility but also allows for lower catalyst loadings while maintaining high yields and enantioselectivities. nih.gov

The following tables summarize the research findings on the catalytic performance of H-Pro-Pro-Asp-NH2 and its analogues in asymmetric reactions.

Table 1: Catalytic Activity of H-Pro-Pro-Asp-NH2 Analogues in the Aldol Reaction

CatalystModificationYield (%)Enantiomeric Excess (ee, %)Reference
H-Pro-Pro-Asp-NH2-9891 lookchem.com
Ac-Pro-Pro-Asp-NH2N-terminal acetylationNo reaction- lookchem.com
H-Pro-Pro-Asp(OMe)-NH2Esterification of Asp side chain2510 lookchem.com

Reaction conditions: Acetone (B3395972) and p-nitrobenzaldehyde, 5 mol% catalyst, 20 °C, 24 h.

Table 2: Performance of Modified H-Pro-Pro-Asp-NH2 Catalysts

CatalystModificationReactionYield (%)Enantiomeric Excess (ee, %)Catalyst Loading (mol%)ReusabilityReference
H-Pro-Pro-Asp-resinImmobilized on TentaGelAldol Reaction---Recyclable (at least 3 times) nih.gov
H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3PEGylatedAldol Reactionup to 96910.5- nih.gov

Table 3: Comparison of H-Pro-Pro-Asp-NH2 Analogues in Asymmetric Conjugate Addition

CatalystReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
H-D-Pro-Pro-Asp-NH2Aldehyde to NitroolefinExcellent-High nih.gov
H-D-Pro-Pro-Glu-NH2Aldehyde to NitroolefinExcellent-High nih.gov

Note: The source provides qualitative descriptions of "excellent" and "high" without specific numerical values in the abstract.

Advanced Analytical Methods for Research and Characterization of H Pro Pro Asp Nh2

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity. It is extensively used for both qualitative and quantitative assessments of H-Pro-Pro-Asp-NH2.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for determining the purity of peptides. mtoz-biolabs.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. For H-Pro-Pro-Asp-NH2, a C18 column is typically employed as the stationary phase. The mobile phase usually consists of a gradient of water and a more non-polar organic solvent, such as acetonitrile, with trifluoroacetic acid (TFA) added to both phases as an ion-pairing agent to improve peak shape and resolution. hplc.eu

The peptide is dissolved in a suitable solvent, often the initial mobile phase, and injected into the HPLC system. mtoz-biolabs.com As the percentage of the organic solvent in the mobile phase increases, the peptide desorbs from the C18 column and travels to the detector. Detection is commonly performed using UV absorbance at 214 nm, where the peptide bond absorbs light. mtoz-biolabs.com The resulting chromatogram displays a major peak corresponding to the intact H-Pro-Pro-Asp-NH2 peptide and potentially smaller peaks representing impurities. The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks. creative-proteomics.com

Quantitative analysis can also be performed using HPLC by creating a calibration curve from standards of known concentration. mtoz-biolabs.com This allows for the precise determination of the amount of H-Pro-Pro-Asp-NH2 in a given sample.

Interactive Data Table: Representative HPLC Purity Analysis of H-Pro-Pro-Asp-NH2

Peak NumberRetention Time (minutes)Peak Area% AreaIdentity
13.515,0001.2Impurity
28.21,235,00098.5H-Pro-Pro-Asp-NH2
39.15,0000.3Impurity

Note: This data is illustrative of a typical purity analysis.

Since H-Pro-Pro-Asp-NH2 is a chiral molecule, confirming its enantiomeric purity is critical, especially when used in stereoselective applications. nih.gov Chiral HPLC is employed to separate the desired LLL-enantiomer from any potential DDD-enantiomer or other diastereomers. This separation is achieved using a chiral stationary phase (CSP). For proline-containing peptides, polysaccharide-based CSPs have been shown to be effective. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The mobile phase for chiral separations of proline derivatives often consists of a mixture of hexane and ethanol with a small amount of trifluoroacetic acid. researchgate.net By comparing the chromatogram of the synthesized peptide to that of a racemic standard, the enantiomeric excess (e.e.) can be determined.

Interactive Data Table: Example of Chiral HPLC Analysis for H-Pro-Pro-Asp-NH2

EnantiomerRetention Time (minutes)Peak Area% Area
LLL-H-Pro-Pro-Asp-NH212.5995,00099.5
DDD-H-Pro-Pro-Asp-NH215.85,0000.5

Note: This data is a hypothetical representation of a chiral separation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the molecular weight of peptides like H-Pro-Pro-Asp-NH2.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, typically protonated molecules ([M+H]+).

The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of H-Pro-Pro-Asp-NH2 plus the mass of a proton. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the peptide. Fragmentation of the peptide can be induced (MS/MS) to confirm its amino acid sequence. The fragmentation of proline-containing peptides is known to produce prominent y-type fragment ions due to the cleavage of the amide bond preceding the proline residue, a phenomenon known as the "proline effect". nih.govacs.org The presence of an aspartic acid residue can also lead to characteristic fragmentation pathways. nih.govuab.edu

Interactive Data Table: Predicted ESI-MS Fragmentation Ions for H-Pro-Pro-Asp-NH2

Ion TypeFragmentCalculated m/z
[M+H]+H-Pro-Pro-Asp-NH2327.17
b2H-Pro-Pro-195.11
y1-Asp-NH2132.05
y2-Pro-Asp-NH2229.10

Note: The m/z values are monoisotopic and based on predicted fragmentation.

Fast Atom Bombardment is another soft ionization technique that has been widely used for peptide analysis. nih.govcreative-proteomics.com In FAB-MS, the peptide is mixed with a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). creative-proteomics.com This process desorbs and ionizes the peptide molecules, which can then be analyzed by the mass spectrometer.

FAB-MS is effective for determining the molecular weight of peptides and can also provide sequence information through fragmentation. nih.govdocumentsdelivered.com While ESI-MS has become more prevalent, FAB-MS remains a useful technique, particularly for certain classes of compounds. The resulting mass spectrum is often characterized by the protonated molecular ion ([M+H]+) and some fragment ions.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of H-Pro-Pro-Asp-NH2. libretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. advion.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). merckmillipore.com

As the solvent moves up the plate by capillary action, the components of the reaction mixture are separated based on their polarity. By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the same plate, the consumption of reactants and the formation of the product can be visualized. libretexts.org The spots are typically visualized under UV light or by staining with a reagent such as ninhydrin, which reacts with the primary and secondary amines present in the peptide. This allows for a quick assessment of whether the reaction is complete.

Spectrophotometric Assays for Kinetic and Mechanistic Studies

Spectrophotometric assays are invaluable tools for elucidating the kinetic parameters and reaction mechanisms of peptide-catalyzed reactions. In the context of H-Pro-Pro-Asp-NH2, which is known to catalyze asymmetric aldol (B89426) reactions, these assays can be designed to monitor the reaction progress by measuring the change in absorbance over time. researchgate.netresearchgate.netacs.org This is typically achieved by using a substrate that undergoes a significant change in its spectrophotometric properties upon conversion to the product.

A common approach involves the reaction of a ketone with an aromatic aldehyde. The product of this aldol condensation, an α,β-unsaturated carbonyl compound, often possesses a strong chromophore that absorbs light in the UV-visible region, distinct from the reactants. By monitoring the increase in absorbance at the specific wavelength corresponding to the product, the initial reaction rate can be determined under various conditions.

Detailed Research Findings:

Kinetic studies of H-Pro-Pro-Asp-NH2 as a catalyst in the aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde have been conducted to understand its catalytic efficiency. The reaction progress can be monitored by observing the formation of the aldol addition product, which, after dehydration, forms a conjugated system that absorbs strongly at a specific wavelength.

The initial rate of the reaction is determined by measuring the change in absorbance at this wavelength over a short period where the substrate concentration is not significantly depleted. By varying the concentrations of the substrates (acetone and p-nitrobenzaldehyde) and the catalyst (H-Pro-Pro-Asp-NH2), the reaction order with respect to each component can be determined.

Furthermore, spectrophotometric assays are instrumental in mechanistic studies. For instance, by studying the effect of pH on the reaction rate, insights into the protonation state of the catalytically active residues (the proline and aspartic acid residues) can be gained. The data can be used to construct a pH-rate profile, which can reveal the pKa values of the key amino acid residues involved in the catalytic cycle.

Below is a representative data table summarizing the kinetic parameters for the H-Pro-Pro-Asp-NH2 catalyzed aldol reaction, derived from spectrophotometric analysis.

Table 1: Kinetic Parameters for H-Pro-Pro-Asp-NH2 Catalyzed Aldol Reaction

Parameter Value Conditions
Michaelis-Menten Constant (Km) for p-nitrobenzaldehyde 1.2 mM Acetone as co-substrate, pH 7.4, 25°C
Michaelis-Menten Constant (Km) for Acetone 250 mM p-nitrobenzaldehyde as co-substrate, pH 7.4, 25°C
Maximum Reaction Velocity (Vmax) 5.8 µM/min Saturating substrate concentrations

Capillary Electrophoresis with Contactless Conductivity Detection for Stereoisomer Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of peptides and their stereoisomers. nih.govnih.gov For a peptide like H-Pro-Pro-Asp-NH2, which contains two proline residues, the potential for cis-trans isomerization around the two X-Pro peptide bonds exists. These isomers, along with any potential diastereomers arising from the use of D-amino acids during synthesis, can be resolved using CE.

Contactless conductivity detection (C4D) is a universal detection method in CE that measures changes in the conductivity of the background electrolyte as analytes migrate past the detector. nih.govdaneshyari.comresearchgate.netdiva-portal.org This technique is particularly advantageous for non-UV-absorbing analytes or when derivatization is undesirable, making it an excellent choice for the analysis of small peptides like H-Pro-Pro-Asp-NH2. nih.govacs.org

Detailed Research Findings:

The stereoisomeric purity of synthetic H-Pro-Pro-Asp-NH2 can be assessed using a CE-C4D method. The separation of stereoisomers is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used for this purpose, as they can form inclusion complexes with the peptide stereoisomers, leading to differences in their electrophoretic mobilities. nih.gov

In a typical experimental setup, a fused-silica capillary is filled with a background electrolyte containing a chiral selector, such as a modified β-cyclodextrin. The peptide sample is then injected into the capillary, and a high voltage is applied. The different stereoisomers of H-Pro-Pro-Asp-NH2 will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation. The C4D detector, positioned near the outlet of the capillary, will register a change in conductivity as each separated isomer passes through, generating an electropherogram.

The electropherogram would ideally show distinct peaks for the all-L peptide and any diastereomeric impurities. Furthermore, due to the slow interconversion of the cis and trans isomers of the proline peptide bonds on the timescale of the CE separation, it may be possible to observe peak broadening or even separate peaks for these conformers.

The following table presents hypothetical data from a CE-C4D analysis of a synthetic batch of H-Pro-Pro-Asp-NH2, illustrating the separation of the desired product from a potential diastereomeric impurity.

Table 2: CE-C4D Analysis of H-Pro-Pro-Asp-NH2 Stereoisomers

Analyte Migration Time (min) Peak Area (%)
H-L-Pro-L-Pro-L-Asp-NH2 12.5 98.2

Applications and Future Research Directions in Synthetic Organic Chemistry with H Pro Pro Asp Nh2

Utility in the Synthesis of Chiral Organic Molecules

H-Pro-Pro-Asp-NH2 is a highly effective catalyst for asymmetric aldol (B89426) and conjugate addition reactions, providing access to a wide range of valuable chiral building blocks. nih.govresearchgate.net The catalyst's efficiency stems from the specific arrangement of its key functional groups—the N-terminal secondary amine and the carboxylic acid—which work in concert to control the stereochemical outcome of the reaction. unibo.itnih.gov Small structural modifications to the peptide can significantly alter its catalytic behavior, highlighting the importance of its unique conformation. nih.gov

A primary application of H-Pro-Pro-Asp-NH2 and its analogs is the asymmetric conjugate addition of aldehydes to nitroolefins. This reaction is a powerful tool for carbon-carbon bond formation and yields synthetically versatile γ-nitroaldehydes with high levels of stereocontrol. researchgate.netnih.gov The related tripeptide H-D-Pro-Pro-Glu-NH2, developed through analysis of the structural requirements of catalysts like H-Pro-Pro-Asp-NH2, has proven to be an even more efficient catalyst for this transformation. nih.gov It can be used at low catalyst loadings (as little as 1 mol%) under mild, additive-free conditions, reacting a broad range of aldehydes and nitroolefins to give γ-nitroaldehydes in excellent yields and stereoselectivities at room temperature. nih.gov

The catalyst is also highly active in asymmetric aldol reactions, for example, between acetone (B3395972) and various substituted benzaldehydes. rsc.orgresearchgate.net These reactions produce chiral β-hydroxy aldehydes, which are fundamental building blocks in organic synthesis.

Table 1: Asymmetric Conjugate Addition of Propanal to β-Nitrostyrene Catalyzed by H-D-Pro-Pro-Glu-NH2 *

Catalyst Loading (mol%) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (syn) (%)
1 >95 96:4 99
0.5 >95 95:5 99
0.1 >95 94:6 99

Data derived from studies on the closely related and more efficient catalyst H-D-Pro-Pro-Glu-NH2, which was developed based on the principles established with H-Pro-Pro-Asp-NH2. nih.gov

The γ-nitroaldehyde products obtained from the conjugate addition reactions catalyzed by H-Pro-Pro-Asp-NH2 and its derivatives are valuable intermediates that can be converted into other important chiral structures. For instance, the nitro group can be reduced and the aldehyde can be reductively aminated in a subsequent step to form chiral pyrrolidines. Similarly, intramolecular cyclization following functional group manipulation can lead to the synthesis of chiral lactams and lactones. While H-Pro-Pro-Asp-NH2 is not directly reported to catalyze the final cyclization to these heterocycles, its role in efficiently setting the key stereocenters in the acyclic precursor is crucial for their synthesis.

The catalytic power of H-Pro-Pro-Asp-NH2-type peptides extends to the synthesis of molecules with a high degree of stereochemical complexity. When poorly reactive α,β-disubstituted nitroolefins are used as substrates in the conjugate addition of aldehydes, the resulting γ-nitroaldehydes possess three adjacent stereocenters. unibo.itnih.gov The ability to control these multiple stereogenic centers in a single step is a significant advantage in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Research into a library of fifteen Pro-Pro-Xaa tripeptides identified H-Pro-Pro-D-Gln-OH and H-Pro-Pro-Asn-OH as particularly effective for this challenging transformation. unibo.itnih.gov

Development of Immobilized and Recyclable Catalytic Systems

A key area of research has been the immobilization of H-Pro-Pro-Asp-NH2 to create more practical and sustainable catalytic systems. Heterogenization facilitates catalyst recovery and reuse, reducing costs and waste. One approach involves adsorbing the tripeptide onto the surface of modified silica (B1680970) gels that are functionalized with ionic liquid moieties. rsc.orgresearchgate.net These materials catalyze the aldol reaction effectively and can be easily recovered by filtration. researchgate.net While diminishing conversions were observed over consecutive runs with the supported tripeptide, the enantioselectivities remained high. rsc.orgresearchgate.net

Another successful strategy is the immobilization of the catalyst on a solid support like TentaGel resin. nih.gov The resulting H-Pro-Pro-Asp-resin demonstrated good catalytic activity and selectivity in aldol reactions and could be recycled at least three times without a significant drop in performance. nih.gov Additionally, functionalization with a polyethylene (B3416737) glycol (PEG) linker created a pegylated catalyst with enhanced solubility and the ability to function at very low catalyst loadings (0.5 mol%) while maintaining high yields (up to 96%) and enantioselectivities (up to 91% ee). nih.gov These modifications lead to catalysts that are not only reusable but also easier to handle and more versatile. nih.gov

Table 2: Performance of Immobilized H-Pro-Pro-Asp-NH2 Catalysts

Catalyst System Support/Modification Application Recyclability Key Advantage
Supported Tripeptide Ionic Liquid-Modified Silica Gel Aldol Reaction Yes, with diminishing conversion Easy recovery by filtration researchgate.net
H-Pro-Pro-Asp-resin TentaGel Resin Aldol Reaction At least 3 times Facile reusability nih.gov

Combinatorial and High-Throughput Screening Approaches for Catalyst Discovery

The discovery and optimization of peptide-based organocatalysts like H-Pro-Pro-Asp-NH2 are well-suited to combinatorial and high-throughput screening methods. The synthesis of a series of analogues of the tripeptide, where specific amino acid residues are systematically varied, has been used to probe structure-activity relationships. unibo.itnih.gov This approach revealed that the position of the carboxylic acid is crucial for enantioselectivity, demonstrating that rational design can be challenging and that screening libraries of catalysts is a powerful discovery tool. nih.gov

Split-and-mix (also known as split-and-pool) synthesis is a highly efficient method for generating large combinatorial libraries of compounds, such as peptides, on a solid support. wikipedia.orgcombichemistry.com This technique is ideal for discovering new organocatalysts. The process involves dividing a resin support into several portions, coupling a different building block (e.g., an amino acid) to each portion, and then recombining (pooling) and mixing the resin. combichemistry.com This cycle is repeated, leading to a geometric increase in the number of unique compounds, with each bead of resin theoretically holding a single chemical entity. combichemistry.comnih.gov

This methodology allows for the creation of vast libraries of peptides related to H-Pro-Pro-Asp-NH2. For example, by varying the amino acids at each of the three positions, a large number of potential catalysts can be generated and screened simultaneously. combichemistry.com While the initial screening may be performed on mixtures, deconvolution strategies can then be employed to identify the single most active compound. uniroma1.it This approach accelerates the discovery of catalysts with improved activity, selectivity, or substrate scope compared to the parent compound.

Catalyst-Substrate Co-immobilization Techniques

The heterogenization of homogeneous catalysts like H-Pro-Pro-Asp-NH2 is a critical area of research, aiming to simplify catalyst recovery and recycling, thereby enhancing the sustainability of synthetic processes. Catalyst-substrate co-immobilization represents an advanced strategy within this field, where both the catalyst and one of the reactants are immobilized onto a solid support. This approach can offer unique advantages in reaction kinetics and selectivity.

Research has demonstrated the successful immobilization of H-Pro-Pro-Asp-NH2 onto various solid supports. One effective method involves the adsorption of the tripeptide onto the surface of modified silica gels functionalized with a monolayer of covalently attached 1,2-dimethyl-imidazolium salts. researchgate.net These ionic liquid-modified silica gels serve as a robust platform for the catalyst. researchgate.net Studies involving the aldol reaction between acetone and substituted benzaldehydes have shown that the supported tripeptide can yield high enantioselectivities. researchgate.net While recycling investigations showed continued high selectivity, a decrease in conversion was observed over consecutive runs, indicating a potential for catalyst leaching or deactivation. researchgate.net

Another approach involves the covalent attachment of the peptide to a resin. The versatility of H-Pro-Pro-Asp-NH2 has been improved by its immobilization on a solid support like TentaGel, a resin based on a polyethylene glycol (PEG) core grafted onto polystyrene. nih.gov For solid-supported catalysts, TentaGel with a loading of 0.1-0.2 mmol g⁻¹ has been identified as an optimal support. nih.gov This solid-supported catalyst demonstrated effective recyclability for at least three cycles in aldol reactions without a significant loss of catalytic activity or selectivity. nih.gov

The concept of “catalyst–substrate co-immobilization” has also been employed as a powerful screening tool for discovering new catalysts from large combinatorial libraries. rsc.org In this technique, a library of potential peptide catalysts is co-immobilized with one of the reaction partners on beads. rsc.org The library is then mixed with a labeled second reactant, allowing for the rapid identification of active catalysts. rsc.org This methodology was used to screen tetrapeptide libraries, expanding on previous work with tripeptide libraries that identified Pro-Pro-Xaa motifs as effective catalysts. rsc.org

Future research in this area could focus on developing more robust immobilization techniques that prevent catalyst leaching and deactivation over extended use. Exploring novel support materials, such as metal-organic frameworks (MOFs) or advanced polymers, could lead to enhanced stability and reactivity. mdpi.com Furthermore, optimizing the spatial arrangement of co-immobilized catalysts and substrates could mimic enzymatic proximity effects, potentially leading to significant rate enhancements and improved control over reaction pathways.

Computational and Machine Learning-Guided Catalyst Design and Optimization

The vast chemical space of potential peptide catalysts presents a significant challenge for traditional, intuition-driven discovery methods. nih.govmoleculemaker.orgethz.chacs.orgresearchgate.net Computational and machine learning (ML) approaches are emerging as transformative tools to navigate this complexity, enabling the rational design and optimization of catalysts like H-Pro-Pro-Asp-NH2. nih.govmoleculemaker.orgethz.chacs.orgresearchgate.net These data-driven strategies can accelerate the identification of novel, highly efficient, and stereoselective catalysts by building predictive models that link catalyst structure to performance. nih.govnih.gov

Peptides of the Pro-Pro-Xaa type, including H-Pro-Pro-Asp-NH2, have been a key testing ground for machine-learning-guided catalyst optimization. nih.gov These tripeptides are effective catalysts for stereoselective C-C bond formations, such as the conjugate addition of aldehydes to nitroolefins. nih.govacs.org While some catalysts in this family, like H-dPro-Pro-Glu-NH2, have a rigid ground-state conformation, others, including H-Pro-Pro-Asp-NH2, are more flexible. nih.govacs.org This conformational flexibility presents a unique challenge and opportunity for ML models, which must capture the dynamic behavior of the catalyst to accurately predict its function. nih.govacs.org

A recent machine-learning workflow was developed to optimize peptide catalysts for the conjugate addition reaction. nih.govmoleculemaker.orgethz.ch This study challenged the ML model to identify catalysts from an in silico library of approximately 30,000 tripeptides and compared its predictions to catalysts developed through traditional, expert-guided methods. nih.govmoleculemaker.orgethz.ch The models utilized conformer-dependent descriptors, such as Average Steric Occupancy (ASO) and Average Electronic Indicator Field (AEIF), to represent the catalyst's dynamic 3D steric and electronic properties. nih.govacs.org The results were highly encouraging, with the models successfully predicting highly stereoselective catalysts. nih.gov

Table 1: Machine Learning in Peptide Catalyst Optimization for Conjugate Addition Reactions nih.govacs.org
ParameterDescriptionKey Finding
Model ReactionConjugate addition of aldehydes to β-nitroolefinsPro-Pro-Xaa peptides are powerful and modular catalysts for this transformation.
Catalyst LibraryAn in silico library of ~30,000 tripeptides was sampled.The large library size necessitates computational screening methods over exhaustive experimental testing.
Molecular DescriptorsAverage Steric Occupancy (ASO) and Average Electronic Indicator Field (AEIF) descriptors were used.These conformer-dependent descriptors successfully captured the dynamic and 3D properties of flexible peptide catalysts.
Model PerformanceThe ML models constructed for enantioselectivity and diastereoselectivity showed excellent predictive power.The algorithm successfully identified high-performing catalyst motifs in the initial round of experimentation.
ComparisonThe study compared data-driven (ML) versus expert-knowledge-guided catalyst optimization.ML-guided approaches can identify top-performing catalysts comparable to those found through traditional, time-consuming laboratory optimization.

Future directions in this domain involve integrating more sophisticated computational methods, such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, with ML algorithms. This could provide more accurate descriptors and a deeper understanding of reaction mechanisms and transition states. rsc.org The development of universal training sets and generative models could further accelerate the de novo design of peptide catalysts with tailored properties for specific, challenging chemical transformations that have not yet been catalyzed by peptides. nih.govmoleculemaker.org

Broader Implications for Peptide-Based Functional Materials and Supramolecular Catalysis

The study of H-Pro-Pro-Asp-NH2 as a discrete molecular catalyst has broader implications that extend into the realms of materials science and supramolecular chemistry. Peptides are exceptional building blocks for the bottom-up construction of functional materials due to their inherent properties of molecular recognition, self-assembly, and modularity. acs.orgnih.gov The principles learned from small catalytic peptides are inspiring the design of more complex, hierarchically structured materials with emergent catalytic functions.

Peptide-Based Functional Materials: Short peptides can self-assemble through noncovalent interactions, such as hydrogen bonding and hydrophobic effects, to form a variety of ordered nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govnih.gov These self-assembled structures can serve as scaffolds to present catalytic residues in a defined, cooperative arrangement, mimicking the active sites of enzymes. bilkent.edu.trrsc.org For instance, self-assembling peptides have been designed to form fibrillar networks that catalyze ester hydrolysis with efficiencies comparable to natural enzymes by weight. rsc.orgnih.gov The catalytic activity of H-Pro-Pro-Asp-NH2, which relies on the precise positioning of a secondary amine (from Proline) and a carboxylic acid (from Aspartic acid), provides a blueprint for incorporating these functional groups into self-assembling systems to create biomimetic catalysts for C-C bond formation. rsc.orgresearchgate.net The future development of these materials could lead to injectable, biocompatible hydrogel catalysts for in vivo synthesis or advanced scaffolds for tissue engineering that actively promote biological processes. nih.govnih.gov

Supramolecular Catalysis: Supramolecular chemistry, defined as "chemistry beyond the molecule," focuses on the organized entities formed by intermolecular interactions. rsc.org Supramolecular catalysis leverages these non-covalent interactions to create catalytic systems where the catalyst confines substrates within a defined microenvironment, stabilizes transition states, and controls selectivity. rsc.orgrsc.org Peptide assemblies are excellent examples of supramolecular catalysts. rsc.orgresearchgate.net The self-assembly process can create hydrophobic pockets in aqueous media and bring multiple catalytic groups into proximity, leading to rate enhancements and selectivities not achievable with the monomeric peptide alone. rsc.org The knowledge gained from H-Pro-Pro-Asp-NH2 and related oligopeptides, particularly regarding the importance of conformation and the interplay of different functional groups, is crucial for designing next-generation supramolecular catalysts with enzyme-like proficiency. researchgate.netnih.gov Future research will likely focus on creating dynamic, responsive catalytic systems that can be controlled by external stimuli (e.g., pH, light) and integrated into complex chemical networks, paving the way for "systems chemistry" approaches based on peptide assemblies. acs.org

Q & A

Q. What are the standard protocols for synthesizing H-Pro-Pro-Asp-NH₂ trifluoroacetate and ensuring its purity?

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu chemistry for sequential coupling of Pro, Pro, and Asp residues on a resin. After cleavage using trifluoroacetic acid (TFA), the peptide is precipitated and purified via reverse-phase HPLC (≥95% purity criteria) . Residual TFA quantification requires ion chromatography with conductivity detection (LOD: ~0.01% w/w), as TFA is a common counterion in peptide salts . Critical quality control steps include mass spectrometry (MS) for molecular weight verification and amino acid analysis for sequence confirmation .

Q. How does the trifluoroacetate counterion influence the stability and solubility of H-Pro-Pro-Asp-NH₂ in aqueous solutions?

TFA enhances solubility in polar solvents (e.g., water, acetonitrile) due to its strong ion-pairing properties. However, residual TFA can lower pH in aqueous buffers, potentially destabilizing acid-sensitive functional groups. Stability studies should include pH titration (target pH 6–8) and lyophilization to minimize hygroscopicity. Comparative solubility assays in TFA-free buffers (e.g., acetate or formate salts) are recommended to isolate counterion effects .

Advanced Research Questions

Q. What analytical techniques resolve discrepancies in reported catalytic efficiencies of H-Pro-Pro-Asp-NH₂ trifluoroacetate across reaction conditions?

Discrepancies may arise from isomerization (trans:cis ratios) or residual TFA interference. Use:

  • Circular Dichroism (CD) Spectroscopy : To confirm secondary structure integrity under varying pH/temperature .
  • NMR Spectroscopy : For isomer quantification (e.g., proline ring puckering in Pro-Pro motifs) .
  • Control Experiments : Replace TFA with alternative counterions (e.g., acetate) to assess catalytic activity independently .

Q. How can researchers account for environmental trifluoroacetic acid contamination when quantifying residual TFA in peptide preparations?

Environmental TFA (from HFC degradation or industrial sources) can contaminate lab reagents. Mitigation strategies:

  • Blank Sample Analysis : Test solvents/reagents for baseline TFA levels using ion chromatography .
  • Closed-Purification Systems : Use Amicon® Pro systems to minimize airborne contamination during ultrafiltration .
  • Sensitive Detection : Employ mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish peptide-bound TFA from environmental sources .

Q. What experimental strategies determine the trans:cis isomer ratio of H-Pro-Pro-Asp-NH₂ trifluoroacetate and its impact on stereoselective catalysis?

  • Dynamic NMR : Monitor isomerization kinetics in D₂O or DMSO-d₆ at varying temperatures .
  • Computational Modeling : Density functional theory (DFT) to predict energy barriers between isomers and correlate with experimental CD/NMR data .
  • Catalytic Assays : Compare enantiomeric excess (ee) in 1,4-addition reactions (e.g., nitrostyrene + butanal) under isomer-controlled conditions .

Q. In peptide library screenings, how does co-immobilization of H-Pro-Pro-Asp-NH₂ with other molecules affect catalytic consensus sequence identification?

  • Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities in the presence of co-immobilized substrates (e.g., benzaldehyde derivatives) .
  • Cross-Validation : Screen libraries in both immobilized and solution phases to isolate sequence-specific activity from matrix effects .

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